Bis(8-hydroxyquinolyl) sulphate, monopotassium salt Bis(8-hydroxyquinolyl) sulphate, monopotassium salt
Brand Name: Vulcanchem
CAS No.: 15077-57-3
VCID: VC0077599
InChI: InChI=1S/2C9H7NO.K.H2O4S/c2*11-8-5-1-3-7-4-2-6-10-9(7)8;;1-5(2,3)4/h2*1-6,11H;;(H2,1,2,3,4)/q;;+1;/p-1
SMILES: C1=CC2=C(C(=C1)O)N=CC=C2.C1=CC2=C(C(=C1)O)N=CC=C2.OS(=O)(=O)[O-].[K+]
Molecular Formula: C9H7NO.K.HO4S
Molecular Weight: 426.5 g/mol

Bis(8-hydroxyquinolyl) sulphate, monopotassium salt

CAS No.: 15077-57-3

Main Products

VCID: VC0077599

Molecular Formula: C9H7NO.K.HO4S

Molecular Weight: 426.5 g/mol

Bis(8-hydroxyquinolyl) sulphate, monopotassium salt - 15077-57-3

CAS No. 15077-57-3
Product Name Bis(8-hydroxyquinolyl) sulphate, monopotassium salt
Molecular Formula C9H7NO.K.HO4S
Molecular Weight 426.5 g/mol
IUPAC Name potassium;hydrogen sulfate;quinolin-8-ol
Standard InChI InChI=1S/2C9H7NO.K.H2O4S/c2*11-8-5-1-3-7-4-2-6-10-9(7)8;;1-5(2,3)4/h2*1-6,11H;;(H2,1,2,3,4)/q;;+1;/p-1
Standard InChIKey UBNZCPOURPEUMB-UHFFFAOYSA-M
SMILES C1=CC2=C(C(=C1)O)N=CC=C2.C1=CC2=C(C(=C1)O)N=CC=C2.OS(=O)(=O)[O-].[K+]
Canonical SMILES C1=CC2=C(C(=C1)O)N=CC=C2.C1=CC2=C(C(=C1)O)N=CC=C2.OS(=O)(=O)[O-].[K+]
PubChem Compound 23678408
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator